5-Bromo-3-cyano-2-methoxybenzoic acid
Overview
Description
5-Bromo-3-cyano-2-methoxybenzoic acid is an organic compound with the molecular formula C9H6BrNO3 It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-cyano-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method is the bromination of 3-cyano-2-methoxybenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, and the temperature is maintained to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-cyano-2-methoxybenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Coupling: Palladium catalysts with boronic acids or esters in the presence of a base.
Major Products
Substitution: Derivatives with different substituents replacing the bromine atom.
Reduction: 3-amino-2-methoxybenzoic acid.
Oxidation: 3-carboxy-2-methoxybenzoic acid.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
5-Bromo-3-cyano-2-methoxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced polymers and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Bromo-3-cyano-2-methoxybenzoic acid depends on its specific application. In biochemical studies, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromine and cyano groups can influence the compound’s reactivity and interaction with biological targets. Detailed studies on its molecular targets and pathways are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-cyano-3-methoxybenzoic acid
- 2-Bromo-5-methoxybenzoic acid
- 3-Bromo-2-methoxybenzoic acid
Uniqueness
5-Bromo-3-cyano-2-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The combination of bromine, cyano, and methoxy groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
5-bromo-3-cyano-2-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-8-5(4-11)2-6(10)3-7(8)9(12)13/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIJBJUEVRQRJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1C(=O)O)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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